1-(6-Aminopyridazin-3-yl)ethan-1-one
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Overview
Description
1-(6-Aminopyridazin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9N3O It features a pyridazine ring substituted with an amino group at the 6-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Aminopyridazin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with ethylamine, followed by oxidation to introduce the ethanone group. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent production. The use of automated systems allows for precise control over reaction parameters, leading to scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopyridazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated compounds.
Scientific Research Applications
1-(6-Aminopyridazin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(6-Aminopyridazin-3-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ethanone group can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Aminopyridin-3-yl)ethan-1-one
- 1-(6-Aminopyrimidin-3-yl)ethan-1-one
- 1-(6-Aminopyrazin-3-yl)ethan-1-one
Uniqueness
1-(6-Aminopyridazin-3-yl)ethan-1-one is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to pyridine, pyrimidine, and pyrazine analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMJAVOQKCQJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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